molecular formula C16H35O3P B081184 Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester CAS No. 14802-03-0

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Cat. No.: B081184
CAS No.: 14802-03-0
M. Wt: 306.42 g/mol
InChI Key: ZDFBXXSHBTVQMB-UHFFFAOYSA-N
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Description

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (IUPAC name), also known as PC88A, P507, or HEH[EHP], is a widely used organophosphorus extractant in hydrometallurgy and nuclear reprocessing. Structurally, it belongs to the phosphonic acid ester class, characterized by a single alkoxy group (–OR) and a phosphonic acid group (–PO(OH)) attached to a branched 2-ethylhexyl chain. This compound is notable for its moderate acidity (pKa ≈ 3.5–4.5) and selectivity for transition metals, rare earth elements (REEs), and actinides .

Properties

IUPAC Name

2-ethylhexoxy(2-ethylhexyl)phosphinic acid
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InChI

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)
Source PubChem
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InChI Key

ZDFBXXSHBTVQMB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3P
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DSSTOX Substance ID

DTXSID30864536
Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Molecular Weight

306.42 g/mol
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Physical Description

Liquid; [Luoyang Zhongda MSDS]
Record name 2-Ethylhexyl hydrogen-2-ethylhexylphosphonate
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CAS No.

14802-03-0
Record name 2-Ethylhexyl (2-ethylhexyl)phosphonate
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name 2-ethylhexyl hydrogen -2-ethylhexylphosphonate
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Preparation Methods

Reaction Mechanism and Catalytic Systems

The most widely documented method involves reacting phosphorus oxychloride (POCl₃) with 2-ethylhexanol under controlled conditions. This pathway proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethylhexanol attacks the electrophilic phosphorus center, displacing chloride ions. A composite catalyst system—typically comprising aluminum chloride (AlCl₃), ionic liquids, and ammonium vanadate—enhances reaction efficiency by stabilizing transition states and reducing activation energy. For instance, a mixture of AlCl₃ (0.1–5 wt%), 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (0.1–0.5 wt%), and ammonium vanadate (0.01–0.05 wt%) achieves a yield of 84.3% under optimized conditions.

Optimization of Reaction Parameters

Temperature and stoichiometry critically influence product distribution. Maintaining the reaction at 0–10°C during alcohol addition minimizes side reactions such as di-ester formation. Subsequent heating to 40–70°C accelerates the elimination of hydrogen chloride (HCl), which is removed via vacuum distillation to shift equilibrium toward the desired product. A molar ratio of POCl₃ to 2-ethylhexanol of 1:1.5–2.5 ensures sufficient alcohol availability while avoiding excess unreacted reagent. Post-reaction neutralization with 20–60% sodium hydroxide (NaOH) solution (2–5 wt% relative to POCl₃) quenches residual acidity and facilitates phase separation.

Table 1: Catalyst Composition and Yield Relationships

Catalyst ComponentConcentration Range (wt%)Yield (%)Source
AlCl₃0.1–578–84
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate0.1–0.5+5–7% yield enhancement
Ammonium vanadate (NH₄VO₃)0.01–0.05Prevents catalyst deactivation

Phosphite Intermediate Chlorination

Three-Step Synthesis Pathway

An alternative route involves synthesizing di-(2-ethylhexyl) phosphite as an intermediate, followed by chlorination and hydrolysis. In the first step, phosphorus trichloride (PCl₃) reacts with 2-ethylhexanol in a 1:2.5 molar ratio at 10–15°C to form di-(2-ethylhexyl) phosphite. Chlorination with chlorine gas at 40–45°C produces di-(2-ethylhexyl) chlorophosphate, which undergoes hydrolysis with water to yield the final monoester. This method achieves an 84.3% yield when using nitrogen purging to remove HCl and hexane for solvent extraction.

Byproduct Management and Purification

The liberation of HCl gas necessitates rigorous scrubbing systems to prevent equipment corrosion and environmental release. Post-hydrolysis, the organic phase is washed with 1.5–2% sodium chloride solution to neutralize residual acidity, followed by distillation under reduced pressure to isolate the monoester. Notably, maintaining a reaction temperature above 70°C during phase separation minimizes emulsification and improves purity.

Direct Esterification of Phosphonic Acids

Selective Monoesterification Strategies

Recent advances enable direct esterification of phosphonic acids with 2-ethylhexanol using orthoesters as alkoxy group donors. Triethyl orthoacetate serves as both solvent and reagent, with temperature dictating selectivity: 30°C favors monoester formation, while 90°C shifts equilibrium toward diester production. For example, reacting butylphosphonic acid with triethyl orthoacetate at 30°C yields monoethyl butylphosphonate exclusively (92% yield), whereas 90°C produces diethyl butylphosphonate (85% yield).

Mechanistic Insights

The reaction proceeds via an intermediate 1,1-diethoxyethyl ester, which undergoes transesterification with phosphonic acid at lower temperatures. At elevated temperatures, increased kinetic energy promotes further esterification, leading to diester dominance. This method eliminates the need for corrosive reagents like POCl₃, offering a safer and more sustainable alternative.

Table 2: Temperature-Dependent Selectivity in Direct Esterification

SubstrateTemperature (°C)Product SelectivityYield (%)Source
Butylphosphonic acid30Monoester92
Butylphosphonic acid90Diester85

Hydrolysis of Phosphonic Acid Anhydrides

Acidic and Basic Hydrolysis Conditions

Spent phosphonic acid anhydrides can be hydrolyzed to monoesters via pH-controlled reactions. Acidic hydrolysis (pH ≤ 2) with concentrated HCl at 50–100°C cleaves anhydride bonds selectively, yielding phosphonic acid monoesters. Conversely, basic hydrolysis (pH ≥ 10) with NaOH or KOH at 20–150°C facilitates salt formation, simplifying purification through aqueous-organic phase separation.

Industrial-Scale Process Design

A patented two-step hydrolysis process involves:

  • Base-mediated hydrolysis : Adjusting pH to 13–14 with NaOH at 50–100°C for 1–6 hours to convert anhydrides into sodium salts.

  • Acidification : Treating the salt with HCl at pH 0–1 to precipitate the free phosphonic acid monoester. This method achieves >95% purity with minimal organic byproducts, making it suitable for large-scale production.

Comparative Analysis of Methodologies

Yield and Purity Considerations

  • Phosphoric acid chloride route : Highest yield (84.3%) but requires hazardous HCl management.

  • Phosphite chlorination : Moderate yield (84.3%) with complex purification steps.

  • Direct esterification : Excellent selectivity (92% monoester) but limited substrate scope.

  • Anhydride hydrolysis : High purity (>95%) but dependent on anhydride feedstock availability .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted esters .

Scientific Research Applications

Metal Ion Extraction

HEHEHP is widely recognized for its role as an extractant in solvent extraction processes, particularly for the separation of rare earth elements and other metals. Its unique ability to selectively bind with specific metal ions allows for efficient separation based on differing affinities .

Table 1: Comparison of Extraction Efficiency

Compound NameApplication AreaExtraction Efficiency
Phosphonic Acid, P-(2-ethylhexyl)-...Rare Earth ElementsHigh
Di(2-ethylhexyl) Phosphoric AcidGeneral Metal ExtractionModerate
Carboxylic AcidsMetal ExtractionLow

Chemical Manufacturing

In chemical manufacturing, HEHEHP is utilized in the production of high-purity metals and various industrial chemicals. Its properties make it suitable for formulating surfactants and corrosion inhibitors .

Analytical Chemistry

HEHEHP is employed in high-performance liquid chromatography (HPLC) for the separation of metal ions. Its ability to form stable complexes with metals facilitates the analysis of trace metal content in environmental samples and biological fluids .

Biological Studies

Research has indicated potential applications of HEHEHP in biological systems, particularly concerning calcium modulation within cells. Studies are ongoing to evaluate its therapeutic potential in treating neurological disorders, including Alzheimer's disease .

Case Study 1: Extraction of Lithium

A study investigated the extraction equilibrium of lithium using HEHEHP, demonstrating its effectiveness in selectively extracting lithium ions from aqueous solutions. The results indicated significant advantages over traditional extraction methods .

Case Study 2: Rare Earth Element Recovery

Another research focused on the kinetics of rare earth pre-loading with HEHEHP, highlighting its high affinity for rare earth carbonates. This study reinforced the compound's role in enhancing recovery rates in industrial applications .

Safety and Environmental Considerations

While HEHEHP exhibits low to moderate toxicity, it can cause skin and eye irritation upon contact. Proper safety measures should be implemented when handling this compound to minimize risks associated with exposure .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Extractants

The compound is compared below with three major classes of organophosphorus extractants: phosphoric acids (e.g., D2EHPA), phosphinic acids (e.g., Cyanex 272), and carboxylic acids (e.g., Versatic 10).

Structural and Acidity Differences

Property PC88A (Phosphonic Acid Ester) D2EHPA (Phosphoric Acid) Cyanex 272 (Phosphinic Acid) Versatic 10 (Carboxylic Acid)
Structure RO–PO(OH)–R (RO)₂PO(OH) R₂PO(OH) R–COOH
Acidity (pKa) ~3.5–4.5 ~1.5–2.5 ~5.5–6.5 ~4.5–5.5
Chain Type 2-Ethylhexyl 2-Ethylhexyl 2,4,4-Trimethylpentyl Branched C10

Key Insight :

  • PC88A’s intermediate acidity allows metal extraction at higher pH ranges compared to D2EHPA, reducing acid consumption while maintaining selectivity over Cyanex 272 .

Extraction Performance and Selectivity

Titanium(IV) Extraction
Extractant Optimal pH Range Extraction Efficiency (Ti⁴⁺) Competing Ions Reference
PC88A 1.5–2.5 >95% (HCl/Cl⁻ media) Fe³⁺, Al³⁺
D2EHPA 0.5–1.5 >90% (H₂SO₄ media) Fe³⁺, Ca²⁺

Advantage : PC88A achieves high Ti⁴⁺ recovery in chloride media without salting-out agents, unlike D2EHPA .

Rare Earth Element (REE) Separation
Extractant Selectivity (Adjacent REEs) Stripping Acid Concentration
PC88A β(Lu/Y) = 3.5–4.0 4–6 M HNO₃
Cyanex 272 β(Lu/Y) = 1.2–1.5 2–4 M HCl
D2EHPA β(Lu/Y) = 1.0–1.2 6–8 M HNO₃

Key Insight : PC88A offers superior separation factors for heavy REEs (e.g., Lu³⁺) due to its tailored phosphonic acid group .

Synergistic Extraction Systems

PC88A is frequently paired with other extractants to enhance separation efficiency:

System Metals Targeted Synergistic Effect Reference
PC88A + Cyanex 272 Co/Ni/Li Improved Co/Ni separation (β > 200)
PC88A + D2EHPA Ce³⁺/La³⁺ Reduced stripping acid requirement (2 M vs. 6 M)
PC88A + Crown Ethers Am³⁺/Cm³⁺ Enhanced Cm/Am selectivity (Kex ratio = 10⁸)

Advantage : Synergistic systems leverage PC88A’s moderate acidity for pH-sensitive separations, minimizing emulsification risks .

Limitations and Challenges

  • Selectivity Gaps : PC88A shows poor Am³⁺/light lanthanide separation compared to D2EHPA-based systems .
  • Environmental Concerns: Like other organophosphorus esters, PC88A requires stringent solvent recovery to avoid aquatic toxicity .

Biological Activity

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (commonly referred to as HEHEHP) is an organophosphorus compound with significant applications in various fields, particularly in solvent extraction processes. This article delves into its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C₁₆H₃₅O₃P
  • Molecular Weight : 306.43 g/mol
  • Appearance : Colorless liquid, soluble in organic solvents but insoluble in water.
  • Toxicity : Classified as low to moderate toxicity; can cause skin and eye irritation.

HEHEHP acts primarily as a chelating agent, facilitating the adsorption and selective separation of metal ions. The phosphonic acid group can donate protons and form coordination bonds with various metals, enhancing its utility in both environmental and biological systems.

Target Interactions

  • Metal Ion Binding : HEHEHP has been shown to selectively bind to rare earth elements and transition metals, which is crucial for its application in metal extraction processes.
  • Enzymatic Activity Modulation : Research suggests that phosphonic acids can influence enzymatic pathways and cellular processes, potentially affecting calcium levels in biological systems.

Case Studies and Research Findings

  • Metal Ion Extraction : A study demonstrated the effectiveness of HEHEHP in extracting neodymium ions using magnetic alginate microcapsules . This method highlights its role in environmental remediation and resource recovery.
  • Cytotoxic Effects : Investigations into the cytotoxic effects of HEHEHP revealed that it could induce apoptosis in certain cell lines through oxidative stress mechanisms . This suggests potential implications for its safety in biological applications.
  • Interaction with Biological Systems : A review on phosphonic acids indicates their bioactive properties, including their potential use as drugs or pro-drugs targeting specific cellular pathways .

Comparative Analysis with Similar Compounds

The following table compares HEHEHP with other related compounds:

Compound NameMolecular FormulaKey Characteristics
Phosphoric Acid, Tri(2-Ethylhexyl) EsterC₁₈H₃₉O₄PMore hydrophilic; used primarily as a lubricant.
Dimethyl PhosphonateC₂H₇O₄PLess bulky; often used as a solvent or reagent.
Bis(2-Ethylhexyl) PhosphateC₁₈H₃₉O₄PHigher viscosity; used in plasticizers.

Synthesis Methods

HEHEHP can be synthesized through several methods:

  • Direct Esterification : Reacting 2-ethylhexanol with phosphorus trichloride followed by hydrolysis under controlled conditions.
  • Catalytic Processes : Utilizing catalysts to enhance yield and purity during industrial production.

Applications

The unique properties of HEHEHP make it valuable across various domains:

  • Environmental Chemistry : Used for the extraction of rare earth elements from ores and waste materials.
  • Biological Research : Investigated for potential therapeutic applications, particularly in modulating cellular processes.
  • Industrial Chemistry : Employed in formulating high-purity chemicals and as a corrosion inhibitor.

Q & A

Q. What is the primary mechanism by which P507 extracts rare earth elements (REEs) from aqueous solutions?

P507 operates via a cation-exchange mechanism. In acidic media, the extractant exists in its protonated form (H⁺-P507), which reacts with trivalent REE ions (Ln³⁺) to form neutral complexes. The general reaction is:

Ln3++3H2L2Ln(HL2)3+3H+\text{Ln}^{3+} + 3\,\text{H}_2\text{L}_2 \leftrightarrow \text{Ln}(\text{HL}_2)_3 + 3\,\text{H}^+

where H2L2\text{H}_2\text{L}_2 represents the dimeric form of P507. The extraction efficiency depends on pH, with optimal performance in moderately acidic conditions (pH 2–4). Researchers can validate this mechanism using slope analysis to determine the stoichiometry of extracted complexes .

Q. How does the branched alkyl chain structure of P507 influence its selectivity for REEs compared to other organophosphorus extractants (e.g., D2EHPA)?

The 2-ethylhexyl group in P507 introduces steric hindrance, reducing its affinity for lighter REEs (e.g., La, Ce) while enhancing selectivity for heavier REEs (e.g., Yb, Lu). This contrasts with D2EHPA, which has a linear alkyl chain and higher extraction capacity for light REEs. Structural comparisons can be analyzed via FTIR or NMR to study bonding interactions, while separation factors (β\beta) between adjacent REEs quantify selectivity .

Q. What experimental parameters critically affect the extraction efficiency of P507 in REE separation?

Key parameters include:

  • pH : Adjusting aqueous phase acidity controls protonation and complex stability.
  • Extractant concentration : Higher concentrations improve metal loading but may reduce selectivity.
  • Aqueous/organic phase ratio : Optimized to balance recovery and phase disengagement.
  • Diluent choice : Kerosene or n-heptane are common inert diluents. Methodological optimization involves a factorial design of experiments (DoE) to identify interactions between variables .

Advanced Research Questions

Q. How can synergistic systems involving P507 and other extractants (e.g., CYANEX272) improve separation of heavy REEs?

Synergistic mixtures leverage complementary bonding modes. For example, combining P507 (acidic extractant) with CYANEX272 (neutral extractant) enhances coordination with REEs, improving both extraction efficiency and selectivity. Experimental steps include:

  • Conducting extraction isotherms at varying ratios of P507:CYANEX272.
  • Calculating synergism coefficients (RR) using the formula:
R=DmixD1+D2R = \frac{D_{\text{mix}}}{D_1 + D_2}

where DmixD_{\text{mix}}, D1D_1, and D2D_2 are distribution ratios for the mixture and individual extractants. Studies show a 20–30% increase in heavy REE recovery with optimized ratios .

Q. What methodologies resolve contradictions in extraction data when using P507 in different acidic media (e.g., HCl vs. H₂SO₄)?

Contradictions arise due to anion-specific effects (e.g., Cl⁻ vs. SO₄²⁻ complexation). To address this:

  • Perform speciation modeling (e.g., using MEDUSA or OLI Analyzer) to identify dominant REE-anion complexes.
  • Compare extraction kinetics in chloride vs. sulfate media, noting differences in pH₁/₂ (pH at 50% extraction). For instance, Y³⁺ extraction in HCl requires pH ~1.5, whereas H₂SO₄ systems need pH ~2.2 due to sulfate competition .

Q. How can computational methods (e.g., DFT or molecular dynamics) predict P507’s extraction behavior with specific REEs?

Computational approaches model ligand-metal interactions at the atomic level:

  • Density Functional Theory (DFT) : Calculates binding energies between P507 and REEs, revealing selectivity trends (e.g., higher stability for smaller ionic radius REEs).
  • Molecular Dynamics (MD) : Simulates solvent effects and extractant aggregation in organic phases. Studies using ethylphosphonic acid monoethyl ester (HE[EP]) as a truncated analog of P507 validate computational predictions against experimental distribution ratios .

Q. What advanced analytical techniques characterize the extracted REE-P507 complexes?

  • Slope Analysis : Determines stoichiometry by plotting log(D) vs. log[P507] or pH.
  • FTIR Spectroscopy : Identifies P=O and P–O–H bond shifts upon complexation.
  • EXAFS/XANES : Probes local coordination environments of REEs in the organic phase.
  • ESI-MS : Detects metal-ligand adducts in solution .

Q. How does the "tetrad effect" influence REE separation using P507, and how can it be exploited experimentally?

The tetrad effect, a periodic trend in REE coordination chemistry, causes non-linear variations in extraction efficiency across the lanthanide series. To exploit this:

  • Perform sequential extraction at incrementally adjusted pH to amplify discontinuities between REE groups (e.g., La–Nd vs. Sm–Lu).
  • Use high-purity P507 to minimize interference from impurities, which can mask the tetrad effect .

Data Contradiction Analysis

Q. Why do some studies report conflicting optimal pH ranges for P507-mediated REE extraction?

Discrepancies often stem from differences in:

  • Aqueous matrix : Chloride vs. nitrate/sulfate systems alter REE speciation.
  • REE concentration : Higher metal loading shifts pH requirements.
  • Temperature : Elevated temperatures (e.g., 40°C) can lower optimal pH by 0.5–1.0 units. Researchers should standardize aqueous phase composition and temperature when comparing results .

Methodological Recommendations

  • For kinetic studies : Use a Lewis cell or rotating diffusion cell to measure mass transfer rates.
  • For industrial-scale simulations : Employ counter-current mixer-settler trials with synthetic REE feeds to validate separation cascades .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
Reactant of Route 2
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

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